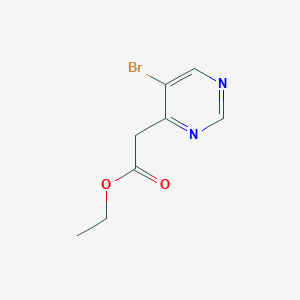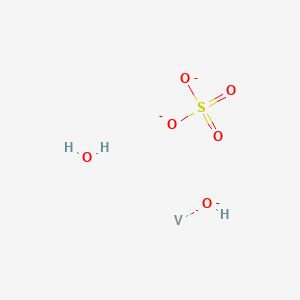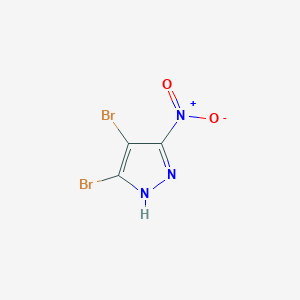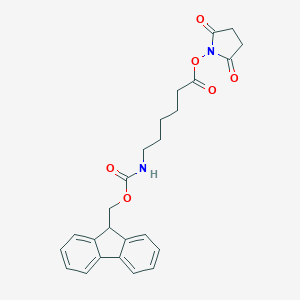
4-Chloro-6-phenoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-phenoxypyrimidin-2-amine, also known as CPPA, is a chemical compound that belongs to the pyrimidine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
4-Chloro-6-phenoxypyrimidin-2-amine acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. By modulating the activity of this receptor, 4-Chloro-6-phenoxypyrimidin-2-amine has been found to have potential therapeutic applications in these disorders.
Effets Biochimiques Et Physiologiques
4-Chloro-6-phenoxypyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release in the brain. This increased neurotransmitter release has been linked to improvements in cognitive function, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Chloro-6-phenoxypyrimidin-2-amine is its specificity for the mGluR4 receptor. This specificity allows researchers to selectively modulate the activity of this receptor without affecting other receptors in the brain. However, one limitation of 4-Chloro-6-phenoxypyrimidin-2-amine is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for research on 4-Chloro-6-phenoxypyrimidin-2-amine. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its long-term effects in vivo and its potential for use as a tool for studying the role of mGluR4 in the brain. Additionally, there is a need for further research on the synthesis and purification of 4-Chloro-6-phenoxypyrimidin-2-amine to improve its yield and purity.
Méthodes De Synthèse
4-Chloro-6-phenoxypyrimidin-2-amine is synthesized by reacting 4,6-dichloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction yields 4-Chloro-6-phenoxypyrimidin-2-amine as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-Chloro-6-phenoxypyrimidin-2-amine has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Propriétés
Numéro CAS |
100763-71-1 |
|---|---|
Nom du produit |
4-Chloro-6-phenoxypyrimidin-2-amine |
Formule moléculaire |
C10H8ClN3O |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
4-chloro-6-phenoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
Clé InChI |
WCDHWNAYCBWKKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Synonymes |
2-amino-4-phenoxy-6-chloropyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)











